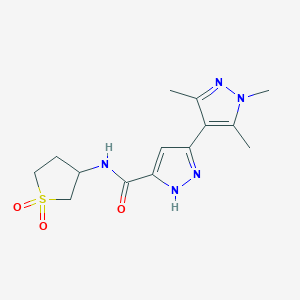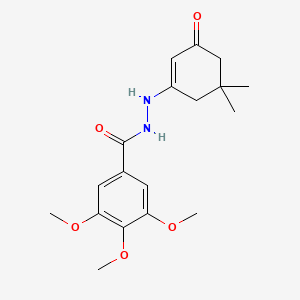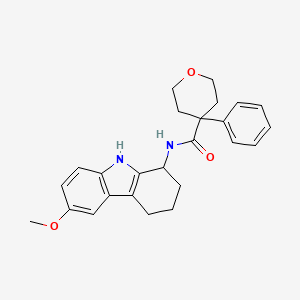![molecular formula C13H8ClF3N2O2 B12163796 2-[2-Chloro-5-(trifluoromethyl)anilino]pyridine-3-carboxylic acid CAS No. 55285-40-0](/img/structure/B12163796.png)
2-[2-Chloro-5-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxylic acid, 2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]- is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an amino group attached to a chlorinated and trifluoromethylated phenyl ring
准备方法
The synthesis of 3-Pyridinecarboxylic acid, 2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Substitution with the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines as nucleophiles.
Attachment of the Chlorinated and Trifluoromethylated Phenyl Ring: This step involves coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.
化学反应分析
3-Pyridinecarboxylic acid, 2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium catalysts). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
3-Pyridinecarboxylic acid, 2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
作用机制
The mechanism of action of 3-Pyridinecarboxylic acid, 2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
相似化合物的比较
3-Pyridinecarboxylic acid, 2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]- can be compared with other similar compounds, such as:
Picolinic Acid (2-Pyridinecarboxylic Acid): Picolinic acid is an isomer of 3-pyridinecarboxylic acid with the carboxylic acid group at the 2-position.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Isonicotinic acid has the carboxylic acid group at the 4-position and is used in the synthesis of various pharmaceuticals.
The uniqueness of 3-Pyridinecarboxylic acid, 2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]- lies in its specific substitution pattern and the presence of the chlorinated and trifluoromethylated phenyl ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
55285-40-0 |
|---|---|
分子式 |
C13H8ClF3N2O2 |
分子量 |
316.66 g/mol |
IUPAC 名称 |
2-[2-chloro-5-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H8ClF3N2O2/c14-9-4-3-7(13(15,16)17)6-10(9)19-11-8(12(20)21)2-1-5-18-11/h1-6H,(H,18,19)(H,20,21) |
InChI 键 |
XTAAXHZWKLXBCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]propanamide](/img/structure/B12163731.png)
![3-(2-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12163735.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B12163737.png)
![3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163743.png)
![2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B12163753.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12163755.png)
![3-(4-chlorophenyl)-N-[3-(propan-2-yloxy)propyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12163759.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12163767.png)





![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B12163802.png)
